Cas no 87585-32-8 ((+)-Lyoniresinol 9'-O-glucoside)

(+)-Lyoniresinol 9'-O-glucoside 化学的及び物理的性質
名前と識別子
-
- (2R,3R,4S,5R,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(hydroxymethyl)-6,8-dimethoxy-tetralin-2-yl]-6-(hydroxymethyl)-2-methoxy-oxane-3,4,5-triol
- (+)-Lyoniresinol 9'-O-glucoside
- (2R,3R,4S,5R,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(hydroxymethyl)-6,8-dimethoxy-tetralin-2-yl]-6-(hy
- 3alpha-O-(beta-D-Glucopyranosyl)-lyoniresinol
- Lyoniresinol 9'-beta-D-glucopyranoside
- (+)-lyoniresinol-3-alpha-O-beta-D-glucopyranoside
- CS-0016086
- (+)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside
- SMR001215805
- MLS000563029
- HMS2268O23
- Q27135222
- E80679
- BDBM94838
- (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-6,8-dimethoxy-3-methylol-tetralin-2-yl]methoxy]-6-methylol-tetrahydropyran-3,4,5-triol
- HY-N0952
- CHEMBL464198
- FS-9487
- (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- lyoniresinol glucoside
- A-D-glucopyranoside
- (+)-lyoniresinol 9'-O-beta-D-glucopyranoside
- 87585-32-8
- SCHEMBL23203493
- (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-1-(3,5-dimethoxy-4-oxidanyl-phenyl)-3-(hydroxymethyl)-6,8-dimethoxy-7-oxidanyl-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- pteleifoside G
- A-O-
- AKOS040762638
- cid_10483388
- CHEBI:66606
- (+)-Lyoniresinol 3
- DTXSID101007668
- [(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methyl beta-D-glucopyranoside
- 2-{[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl] methoxy}-6-(hydroxymethyl) oxane-3,4,5-triol
- (+)-Lyoniresinol 3alpha-O-beta-glucopyranoside
- (7'R)-(+)-Lyoniresinol 9'-glucoside
- Compound NP-000519
- NCGC00180141-01
- 2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- BRD-A20647696-001-01-8
- MEGxp0_000207
- CHEBI:191569
- AKOS040740148
- (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
- ACon1_001787
- [ "" ]
- (2S,3R,4S)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol
- 3,3',4,4',5,5',9,9'-Octahydroxy-2,7'-cyclolignan; (7'R,8R,8'R)-form, 3,3',5,5'-Tetra-Me ether, 9'-O-β-D-glucopyranoside
- [(1R,2S,3R)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside
- (2S,3R,4R)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol
- [(1R,2R,3S)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside
- [(1S,2S,3R)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside
- ConMedNP.925
- (2R,3S,4S)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol
- [(1S,2R,3S)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside
- (+)-Lyoniresinol-3α-O-β-glucopyranoside
- (2R,3S,4R)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol
- MLSMR
- (-)-Lyoniresinol-3α-O-β-glucopyranoside
- (-)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside
- (+)-Lyoniresinola9'-O-glucoside
- DA-59435
- (+)-lyoniresinol-3a-O-beta-glucoside
-
- インチ: InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19+,20+,23+,25-,26+,28+/m0/s1
- InChIKey: PQQRNPDHSJDAGV-HQSXISOASA-N
- ほほえんだ: COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 582.23100
- どういたいしつりょう: 582.23124126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 13
- 重原子数: 41
- 回転可能化学結合数: 10
- 複雑さ: 791
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 197Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 797.2±60.0 °C at 760 mmHg
- フラッシュポイント: 435.9±32.9 °C
- PSA: 196.99000
- LogP: -0.13860
- じょうきあつ: 0.0±2.9 mmHg at 25°C
(+)-Lyoniresinol 9'-O-glucoside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(+)-Lyoniresinol 9'-O-glucoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5412-5 mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 98% | 5mg |
¥ 4,700 | 2023-07-11 | |
ChemFaces | CFN97964-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | >=98% | 5mg |
$418 | 2021-07-22 | |
Chengdu Biopurify Phytochemicals Ltd | SBP02669-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 98% | 5mg |
$220 | 2023-09-19 | |
1PlusChem | 1P004RFM-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 97% | 5mg |
$405.00 | 2024-04-20 | |
A2B Chem LLC | AC21378-50mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | ≥98% | 50mg |
$810.00 | 2024-04-19 | |
A2B Chem LLC | AC21378-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 97% | 5mg |
$508.00 | 2023-12-29 | |
Aaron | AR004RNY-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 98% | 5mg |
$118.00 | 2025-02-11 | |
ChromaDex Standards | ASB-00012572-005-5mg |
LYONIRESINOL 3 |
87585-32-8 | 5mg |
$550.00 | 2023-10-30 | ||
TargetMol Chemicals | TN5412-1 ml * 10 mm |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 1 ml * 10 mm |
¥ 7130 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5412-5 mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 5mg |
¥5065.00 | 2022-04-26 |
(+)-Lyoniresinol 9'-O-glucoside 関連文献
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
(+)-Lyoniresinol 9'-O-glucosideに関する追加情報
Recent Advances in the Study of (+)-Lyoniresinol 9'-O-glucoside (CAS: 87585-32-8): A Promising Natural Compound in Chemical Biology and Medicine
The compound (+)-Lyoniresinol 9'-O-glucoside (CAS: 87585-32-8) has recently garnered significant attention in the field of chemical biology and medicinal research due to its unique structural properties and potential therapeutic applications. This lignan glycoside, derived from various plant sources, has been the subject of multiple studies exploring its pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Recent advancements in analytical techniques and bioassay methodologies have enabled researchers to delve deeper into the mechanistic pathways through which this compound exerts its biological effects.
One of the key breakthroughs in the study of (+)-Lyoniresinol 9'-O-glucoside involves its role in modulating cellular signaling pathways. A 2023 study published in the Journal of Natural Products demonstrated that this compound can inhibit the NF-κB pathway, thereby reducing inflammation in macrophage cells. The research utilized high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify the compound's concentration and purity, while in vitro assays confirmed its bioactivity. These findings suggest potential applications in treating chronic inflammatory diseases.
Another significant development is the exploration of (+)-Lyoniresinol 9'-O-glucoside as an anticancer agent. A recent study in the European Journal of Medicinal Chemistry (2024) highlighted its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3. The study employed molecular docking simulations to predict the compound's interactions with key protein targets, followed by experimental validation using cell culture models. The results indicate that (+)-Lyoniresinol 9'-O-glucoside could serve as a lead compound for developing novel anticancer therapies.
In addition to its pharmacological properties, recent research has also focused on the biosynthesis and sustainable production of (+)-Lyoniresinol 9'-O-glucoside. A 2024 paper in Biotechnology Advances described the use of metabolic engineering in plant cell cultures to enhance the yield of this compound. By overexpressing key enzymes in the phenylpropanoid pathway, researchers achieved a 3-fold increase in production, paving the way for scalable and cost-effective manufacturing.
Despite these promising findings, challenges remain in the clinical translation of (+)-Lyoniresinol 9'-O-glucoside. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's multifaceted biological activities and recent advancements in its characterization and production underscore its potential as a valuable asset in drug discovery and development.
87585-32-8 ((+)-Lyoniresinol 9'-O-glucoside) 関連製品
- 34425-25-7(Lyoniside)
- 203302-97-0(3-(Trifluoromethoxy)phenylacetic acid)
- 1338566-69-0(2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine)
- 50628-34-7(Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate)
- 616238-78-9(methyl 7-aminobenzothiophene-2-carboxylate)
- 1822758-47-3(2-Chloro-6-methoxybenzenethiol)
- 276236-98-7(4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine)
- 886498-36-8(2,4-Difluorocinnamyl bromide)
- 1354951-27-1(1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride)
- 901-93-9(Estrone 3-Acetate)
